molecular formula C3H9IPt-3 B080536 Iodotrimethylplatinum(IV) CAS No. 14364-93-3

Iodotrimethylplatinum(IV)

Cat. No. B080536
CAS RN: 14364-93-3
M. Wt: 367.09 g/mol
InChI Key: ZCSQPOLLUOLHHF-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of Iodotrimethylplatinum(IV) complexes often involves the treatment with substituted pyridines or other ligands, leading to various complexes in good yield. For instance, Iodotrimethylplatinum(IV) forms complexes with pyridines, demonstrating different behaviors in solution and leading to both mononuclear and dimeric complexes upon treatment with substituted pyridines (Ghosh et al., 2013). Thermal activation of the iodotrimethylplatinum(IV) tetramer in the presence of olefin and organosilicon hydride substrates results in catalytically active platinum catalysts, indicating the potential for synthesis via thermal decomposition methods (Pratt & Faltynek, 1984).

Molecular Structure Analysis

The molecular structure of Iodotrimethylplatinum(IV) complexes has been elucidated through various methods, including X-ray crystallography. Studies have determined the crystal structures of specific complexes, providing insight into their binding situations and overall structural characteristics (Ghosh et al., 2013).

Chemical Reactions and Properties

Iodotrimethylplatinum(IV) complexes undergo various chemical reactions, including ligand exchange and thermal decomposition, leading to the formation of new complexes with distinct properties. These reactions highlight the chemical versatility and reactivity of Iodotrimethylplatinum(IV) (Pratt & Faltynek, 1984).

Physical Properties Analysis

The physical properties of Iodotrimethylplatinum(IV) complexes, such as their vibrational spectra, have been studied to gain a deeper understanding of their characteristics. The infrared and Raman spectroscopy of these complexes reveal specific patterns that can be attributed to their molecular vibrations, offering insights into their physical nature (Clegg & Hall, 1970).

Chemical Properties Analysis

The chemical properties of Iodotrimethylplatinum(IV), including its reactivity with different ligands and the stability of resulting complexes, are crucial for understanding its behavior in chemical reactions. The formation of stable complexes with various ligands indicates the significant chemical adaptability of Iodotrimethylplatinum(IV) (Ghosh et al., 2013).

Scientific Research Applications

  • Complex Formation with Pyridines : Iodotrimethylplatinum(IV) forms stable complexes with substituted pyridines, such as 4-dimethylaminopyridine, 3-bromopyridine, and 4-cyanopyridine. These complexes have been studied for their solution behavior and crystal structures, providing insights into the binding situations of mononuclear trimethylplatinum(IV) complexes with pyridines (Ghosh et al., 2013).

  • Formation of Organometallic Complexes : The reaction of iodotrimethylplatinum(IV) with methimazolyl ligands leads to the formation of octahedral organometallic complexes. These complexes are notably stable against reductive elimination of methane, marking the first isolated examples of poly(methimazolyl)borate complexes of platinum (Crossley et al., 2005).

  • Catalyst Generation for Hydrosilation : Thermal decomposition of iodotrimethylplatinum(IV) tetramer in the presence of olefin and organosilicon hydride substrates generates soluble platinum catalysts that actively promote hydrosilation. This indicates its potential as an inert precursor for catalyst generation (Pratt & Faltynek, 1984).

  • Cycloplatinated Carbene Complexes : Iodotrimethylplatinum(IV) reacts with bis(1,3-diphenyl-2-imidazolidinylidene) to form cycloplatinated carbene complexes. These complexes have been characterized and studied for their potential applications in various fields, including as precursors for mononuclear derivatives (Hiraki et al., 1981).

  • Vibrational Spectroscopy : The vibrational spectra of iodotrimethylplatinum(IV), alongside chloro- and bromotrimethylplatinum(IV), have been studied. These studies provide valuable information on the PtC stretching vibrations and help in understanding the chemical behavior of these compounds (Clegg & Hall, 1970).

  • Anticancer Therapy and Pt(IV) Complexes : Iodotrimethylplatinum(IV) and other Pt(IV) complexes are investigated for their potential in improving platinum (II) anticancer therapy. These complexes show increased stability, reduced side effects, and enable an intravenous-to-oral switch in chemotherapy (Han et al., 2015).

  • Development of Next-Generation Platinum Anticancer Drugs : Studies on iodotrimethylplatinum(IV) are part of broader research efforts to create nonclassical platinum complexes with distinct mechanisms of action from approved drugs. This research includes exploring Pt(IV) prodrugs and nanoparticle delivery systems (Johnstone et al., 2016).

Mechanism of Action

While the specific mechanism of action for Iodotrimethylplatinum(IV) is not mentioned in the search results, platinum-based drugs generally work by penetrating bacterial cells readily and interfering with the synthesis of vital cell wall components, which leads to cell death .

Safety and Hazards

Iodotrimethylplatinum(IV) may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

Research on platinum-based drugs, including Iodotrimethylplatinum(IV), is ongoing. Current directions include structural modifications and the selection of nanomaterials . Another area of interest is the development of platinum(IV) prodrugs and platinum-based drug delivery systems .

properties

IUPAC Name

carbanide;iodoplatinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.HI.Pt/h3*1H3;1H;/q3*-1;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSQPOLLUOLHHF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].[CH3-].I[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9IPt-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14364-93-3
Record name Iodotrimethylplatinum(IV)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is known about the solution behavior of Iodotrimethylplatinum(IV) when complexed with pyridines?

A1: Iodotrimethylplatinum(IV) exhibits interesting solution behavior when combined with substituted pyridines. Research indicates that while the complex formed with 4-dimethylaminopyridine (4-DMAP) remains monomeric in chloroform solution, complexes with 3-bromopyridine (3-BrPy) and 4-cyanopyridine (4-CNPy) demonstrate a tendency to dissociate and form dimeric structures. [] The extent of dissociation varies depending on the specific pyridine substituent. Crystal structure analysis of the 4-DMAP and 3-BrPy complexes provided insights into the binding modes of these mononuclear trimethylplatinum(IV) pyridine complexes. []

Q2: Can Iodotrimethylplatinum(IV) form stable complexes with ligands other than pyridines?

A2: Yes, research has shown that Iodotrimethylplatinum(IV) can form stable complexes with other ligands, such as poly(methimazolyl)borates. [] For instance, reacting Iodotrimethylplatinum(IV) with sodium salts of [HB(mt)3]- or [H2B(mt)2]- (where mt = methimazolyl) yields the corresponding octahedral organometallic complexes. [] These complexes display remarkable stability against reductive methane elimination, representing the first successful isolation of platinum poly(methimazolyl)borate complexes. Interestingly, [PtMe3{H2B(mt)2}] can further react with [PtMe3I]4, leading to the formation of [Me3Pt{μ-H2B(mt)2}PtMe3I], a novel sulfur-bridged dinuclear complex. []

Q3: What spectroscopic techniques are useful for characterizing Iodotrimethylplatinum(IV) and its complexes?

A4: Vibrational spectroscopy, particularly infrared and Raman spectroscopy, has been employed to study the structural features of Iodotrimethylplatinum(IV) and its halogen analogues. [] These techniques provide valuable information about the vibrational modes of the molecules, which can be correlated to specific structural features and bonding characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1H NMR, is particularly useful for analyzing Iodotrimethylplatinum(IV) complexes in solution. [] This technique helps determine the presence of different species in solution, including monomeric and dimeric forms, and provides insights into their dynamic behavior.

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